molecular formula C19H22N6O3 B2378729 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide CAS No. 851940-93-7

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

Katalognummer: B2378729
CAS-Nummer: 851940-93-7
Molekulargewicht: 382.424
InChI-Schlüssel: SZZZMVNGDUCZOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide is a synthetic small molecule designed for research purposes. This compound features a multifaceted molecular architecture, integrating a xanthine core, an isoindolinylmethyl group, and an acetamide moiety. The xanthine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its presence in several pharmacologically active compounds . The integration of the 1,3-dimethyl-2,6-dioxopurinyl (xanthine) structure is of significant interest for investigating purine-binding receptors and enzymes . The molecule is further functionalized with an acetamide linker, a group present in compounds with demonstrated biological activity . The 3,4-dihydro-1H-isoquinolin-2-ylmethyl substituent attached at the 8-position is a key structural feature. Isoquinoline derivatives are recognized for their potential diverse biological activities and are high-interest scaffolds in medicinal chemistry for exploiting chemical space on a receptor . This specific structural combination suggests potential application as a key intermediate or target molecule in drug discovery efforts, particularly for researchers exploring the structure-activity relationships (SAR) of xanthine derivatives and their interactions with biological targets. The presence of the acetamide group also makes it a candidate for further chemical modification in library synthesis for high-throughput screening. This product is intended for laboratory research use only and is not classified as a drug. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-22-17-16(18(27)23(2)19(22)28)25(10-14(20)26)15(21-17)11-24-8-7-12-5-3-4-6-13(12)9-24/h3-6H,7-11H2,1-2H3,(H2,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZZMVNGDUCZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide (CAS Number: 851938-29-9) is a complex organic molecule that integrates a purine core with isoquinoline derivatives. This structure suggests potential interactions with various biological targets, particularly in neurological contexts. Given its unique pharmacophore, this article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, with a molecular weight of approximately 382.424 g/mol. The structure features a 1,3-dimethyl-2,6-dioxopurine moiety, which is known for its biological significance in modulating signaling pathways and influencing neurotransmitter systems.

Research indicates that compounds similar to This compound exhibit significant biological activities through various mechanisms:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE increases acetylcholine levels in the brain, potentially improving cognitive function .
  • Monoamine Oxidase Inhibition : The compound may also interact with monoamine oxidases (MAOs), which are involved in the breakdown of neurotransmitters. Inhibiting MAOs can enhance mood and cognitive function by increasing neurotransmitter availability .
  • Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) is crucial for any neuroactive compound. Preliminary studies suggest that this compound can effectively penetrate the BBB, making it a potential candidate for treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that compounds structurally related to This compound possess significant biological activity:

CompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Compound 3e0.280.912.81
Compound 49N/AN/A0.0029

These values indicate that certain derivatives exhibit strong inhibitory effects on AChE and MAO-B enzymes .

Case Studies

Several case studies have investigated the efficacy of compounds similar to This compound :

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds exhibiting similar structures have demonstrated improvements in memory and cognitive function due to their dual inhibition of AChE and MAOs .
  • Neuroprotection : Studies have indicated that these compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The purine-2,6-dione core is a common motif in neuroactive and anti-inflammatory agents. Key structural variations occur at position 7 (alkyl/acyl chains) and position 8 (heterocyclic or aromatic substituents), which critically influence target affinity and pharmacokinetics. Below is a comparative analysis of analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name/ID R Group at Position 8 Molecular Weight Key Activity/IC50 Reference
Target Compound 3,4-Dihydroisoquinolin-2-ylmethyl ~385.4 (estimated) Not reported in evidence
HC-030031 4-Isopropylphenyl 349.38 TRPA1 antagonist (IC50: 4–10 µM)
Compound 5 () Methylcarbamothioyl amino 352.37 MAO-B inhibition (28%), neuroprotection
Compound 6 () Benzo[d]isothiazol-3-yl piperazino 485.58 (calculated) Not reported
D17 () 2,5-Bis(trifluoromethyl)phenyl-triazol-4-yl 543.47 (calculated) Not reported
Compound 869 () 4-tert-Butylphenyl 413.46 Pan-PDE inhibitor (anti-fibrotic)
CHEM-5861528 () 4-(Butan-2-yl)phenyl 363.40 TRPA1 antagonist

Key Observations

Substituent Effects on Target Specificity: TRPA1 Antagonism: HC-030031 and CHEM-5861528 feature aromatic substituents (isopropylphenyl, butylphenyl) at position 8, which enhance hydrophobic interactions with TRPA1 channels. Their IC50 values (4–10 µM) highlight moderate potency . MAO-B Inhibition: Compound 5 () replaces the aromatic group with a methylcarbamothioyl amino moiety, shifting activity toward MAO-B inhibition (28%) and neuroprotection . PDE Inhibition: Compound 869 () incorporates a 4-tert-butylphenyl group, enabling pan-PDE inhibition and anti-fibrotic effects in lung disease models .

Impact of Heterocyclic Substitutions: The target compound’s 3,4-dihydroisoquinolin-2-ylmethyl group introduces a rigid, bicyclic structure that may enhance blood-brain barrier penetration compared to HC-030031’s simpler aryl group. This could position it for central nervous system applications.

Polar groups (e.g., methylcarbamothioyl in Compound 5) may enhance solubility but limit bioavailability .

Neuroprotective and MAO-B Inhibitory Agents

  • Compound 5 (): Demonstrated low neurotoxicity and 28% MAO-B inhibition, suggesting utility in neurodegenerative diseases like Parkinson’s .

TRPA1 Antagonists in Inflammation

  • HC-030031 : Reduces airway inflammation in asthma models and mechanical hypersensitivity in neuropathy .
  • CHEM-5861528 : A structural analog with comparable TRPA1 activity, indicating the importance of alkyl/aryl groups at position 8 .

PDE Inhibitors in Fibrosis

  • Compound 869 : Suppresses fibrosis via pan-PDE inhibition, highlighting the therapeutic versatility of purine-2,6-dione derivatives .

Q & A

What are the standard synthetic routes for 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide, and how can purity be optimized?

Basic Research Question
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling the purine core with functionalized isoquinoline derivatives using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base (e.g., triethylamine). Reaction conditions often require precise temperature control (e.g., reflux in ethanol or dimethyl sulfoxide) and pH adjustments to minimize side reactions. Purification is achieved through crystallization from solvents like ethanol or dimethyl sulfoxide, with yields ranging from 75% to 85% under optimized conditions . Purity (>95%) is confirmed via HPLC and elemental analysis.

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers indicate successful synthesis?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Signals for the acetamide group (δ ~2.1–2.3 ppm for CH₃, δ ~170–175 ppm for carbonyl carbons) and isoquinoline protons (aromatic δ ~6.8–8.2 ppm) confirm structural integrity.
  • FTIR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~3200–3350 cm⁻¹ (N-H stretching) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~391.5) confirm molecular formula consistency .

How can computational methods like quantum chemical calculations improve synthesis efficiency?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search algorithms optimize solvent effects, activation energies, and regioselectivity. Computational models also identify optimal conditions (e.g., pH, temperature) for coupling reactions, as demonstrated in studies combining computational and experimental workflows to achieve >90% yield in similar purine derivatives .

What strategies address discrepancies in reported biological activities of this compound across studies?

Advanced Research Question
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities. To resolve this:

  • Standardize Assays : Use consistent cell viability protocols (e.g., MTT assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Purity Validation : Employ orthogonal analytical methods (HPLC, LC-MS) to exclude confounding byproducts.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies to identify trends in structure-activity relationships .

What are the solubility and stability profiles of this compound under varying conditions?

Basic Research Question
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged light exposure (>48 hours) or acidic conditions (pH <5), necessitating storage at –20°C in inert atmospheres. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation, as reported for structurally analogous purine derivatives .

How does the compound’s structural complexity influence regioselectivity during synthesis, and what methods mitigate byproduct formation?

Advanced Research Question
The purine core’s electron-deficient C8 position favors nucleophilic substitution with the isoquinoline moiety. However, competing reactions at the N7 or N9 positions can generate regioisomers. Strategies to improve selectivity include:

  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl groups).
  • Catalytic Optimization : Employ Pd-mediated cross-coupling to direct substitutions.
  • Chromatographic Separation : Use reverse-phase HPLC to isolate the desired regioisomer, as described in multi-step syntheses of related purine-acetamide hybrids .

How can design of experiments (DoE) methodologies optimize reaction parameters for scalable synthesis?

Advanced Research Question
DoE frameworks (e.g., factorial designs) systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design reduced reaction time by 40% in a similar purine synthesis by identifying optimal ethanol/water ratios and reflux durations. Response surface models further predict interactions between variables, enabling robust process scalability .

What are the challenges in elucidating the compound’s metabolic pathways, and how can isotopic labeling address them?

Advanced Research Question
Metabolic studies face challenges due to the compound’s low bioavailability and rapid hepatic clearance. Stable isotope labeling (e.g., ¹³C or ¹⁵N at the acetamide group) enables tracking via mass spectrometry. Microsomal incubation assays (using human liver microsomes) combined with LC-MS/MS have identified cytochrome P450-mediated oxidation as a primary metabolic route in related compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.